6-Oxo Mometasone Furoate chemical structure and properties
6-Oxo Mometasone Furoate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo Mometasone Furoate, identified as Mometasone Furoate Impurity F, is a critical compound of interest for analytical chemists, process chemists, and formulation scientists working with the potent synthetic corticosteroid, Mometasone Furoate.[1] As a process-related impurity, its presence, identification, and quantification are of paramount importance in ensuring the quality, safety, and efficacy of Mometasone Furoate drug products.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to 6-Oxo Mometasone Furoate.
Chemical Structure and Properties
6-Oxo Mometasone Furoate is a derivative of Mometasone Furoate, characterized by the presence of a ketone group at the C-6 position of the steroid nucleus. This structural modification significantly impacts its polarity and chromatographic behavior relative to the parent drug.
Chemical Name: (11β,16α)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,6,20-trione[1]
Molecular Formula: C₂₇H₂₈Cl₂O₇[3]
Molecular Weight: 535.41 g/mol [3]
CAS Number: 1305334-30-8[3]
The introduction of the C-6 ketone group makes 6-Oxo Mometasone Furoate a more polar compound than Mometasone Furoate, which is a key consideration in the development of analytical separation methods.
Physicochemical Properties
A summary of the known physicochemical properties of 6-Oxo Mometasone Furoate is presented in the table below.
| Property | Value | Source(s) |
| Appearance | Solid | [2] |
| Melting Point | >255°C (decomposes) | [2] |
| Solubility | Slightly soluble in Dioxane and Methanol | [2] |
Formation and Synthesis
6-Oxo Mometasone Furoate is not typically a degradation product formed under standard storage or physiological conditions. Instead, it is understood to be a process-related impurity that arises during the synthesis of Mometasone Furoate.[2] The formation is believed to occur via the oxidation of an intermediate at the C-6 position of the steroid backbone.
Below is a conceptual workflow illustrating the likely point of formation of 6-Oxo Mometasone Furoate during the synthesis of Mometasone Furoate.
Caption: Formation of 6-Oxo Mometasone Furoate as a process-related impurity.
Analytical Characterization
The unambiguous identification and quantification of 6-Oxo Mometasone Furoate in Mometasone Furoate active pharmaceutical ingredient (API) and drug products are critical for quality control. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of 6-Oxo Mometasone Furoate from Mometasone Furoate and its other impurities. The European Pharmacopoeia outlines a reversed-phase HPLC method for related substances of Mometasone Furoate, where 6-Oxo Mometasone Furoate is denoted as Impurity F.
Illustrative HPLC Method Parameters (based on typical corticosteroid analysis):
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Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and water or a suitable buffer.
-
Detection: UV at approximately 254 nm.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 25-30 °C.
Thin-Layer Chromatography (TLC) can be utilized as a qualitative or semi-quantitative method for the detection of 6-Oxo Mometasone Furoate. A reported TLC system uses:
-
Stationary Phase: Silica gel (SiO₂)
-
Mobile Phase: Dichloromethane:Methanol (9:1, v/v)[2]
-
Visualization: UV light[2]
Spectroscopic Methods
Mass Spectrometry (MS) is essential for confirming the molecular weight of 6-Oxo Mometasone Furoate. The technique provides a mass-to-charge ratio that corresponds to the molecular formula C₂₇H₂₈Cl₂O₇. While a detailed fragmentation pattern is not publicly available, key fragments would be expected from the loss of the furoate group, chlorine atoms, and other characteristic cleavages of the steroid nucleus.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the definitive structural elucidation of 6-Oxo Mometasone Furoate. Although specific chemical shift data for ¹H and ¹³C NMR are not widely published, the spectra would exhibit characteristic signals for the steroid backbone, the furoate moiety, and, most notably, the absence of a proton signal at the C-6 position and the presence of a carbonyl carbon signal in the ¹³C NMR spectrum, confirming the oxidation at this position. Commercial suppliers of Mometasone Furoate impurities often provide detailed CoA's with NMR and MS data upon purchase.[5]
Experimental Protocol: HPLC Analysis for Related Substances
The following is a representative, self-validating protocol for the determination of 6-Oxo Mometasone Furoate in a Mometasone Furoate sample.
1. Preparation of Solutions
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Diluent: Acetonitrile and water (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 6-Oxo Mometasone Furoate reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Mometasone Furoate test sample in the diluent to a specified concentration.
2. Chromatographic Conditions
-
Instrument: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 50% B
-
10-30 min: 50-80% B
-
30-35 min: 80% B
-
35-40 min: 80-50% B
-
40-45 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. System Suitability
-
Inject the standard solution multiple times (e.g., n=6).
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The relative standard deviation (RSD) of the peak area for 6-Oxo Mometasone Furoate should be not more than 2.0%.
-
The tailing factor for the 6-Oxo Mometasone Furoate peak should be between 0.8 and 1.5.
4. Analysis
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Inject the diluent as a blank.
-
Inject the standard solution.
-
Inject the sample solution.
5. Calculation
-
Calculate the percentage of 6-Oxo Mometasone Furoate in the sample using the peak areas from the standard and sample chromatograms and their respective concentrations.
Caption: A streamlined workflow for the HPLC analysis of 6-Oxo Mometasone Furoate.
Conclusion
6-Oxo Mometasone Furoate is a critical process-related impurity in the manufacturing of Mometasone Furoate. A thorough understanding of its chemical properties, formation pathways, and analytical methodologies is essential for ensuring the quality and safety of this widely used corticosteroid. The implementation of robust analytical methods, such as the HPLC protocol detailed in this guide, is fundamental for the effective control of this and other impurities in pharmaceutical development and manufacturing. Further research into its specific toxicological profile may also be warranted to establish appropriate control limits.
References
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Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules. 2023;28(23):7894. [Link]
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PubChem. 6-Oxo mometasone furoate. [Link]
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Pharmaffiliates. mometasone furoate and its Impurities. [Link]
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Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate. Journal of Pharmaceutical and Biomedical Analysis. 2015;107:443-450. [Link]
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Characterization of degradation products of mometasone furoate. PubMed. [Link]
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Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. 2021;26(16):4949. [Link]
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STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MOMETASONE FUROATE AND FORMOTEROL FUMARATE IN COMBINED DOSAGE FORM. Pharmacophore. 2014;5(2):233-241. [Link]
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Pharmaffiliates. Mometasone Furoate - Impurity F. [Link]
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Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. ResearchGate. [Link]
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The S-oxidative degradation of a novel corticosteroid tipredane (INN) Part III. Detailed investigations into the disulphoxidation of tipredane. PubMed. [Link]
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Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. PubMed. [Link]
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PubChem. 6-Oxo mometasone furoate CID 129011919. [Link]
Sources
- 1. 6-Oxo mometasone furoate | C27H28Cl2O7 | CID 129011919 - PubChem [pubchem.ncbi.nlm.nih.gov]
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